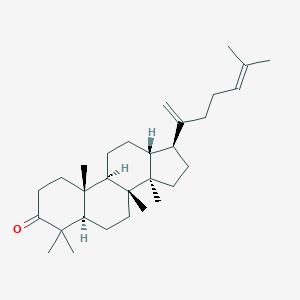
2-(4-Methoxyphenyl)benzaldehyde
Vue d'ensemble
Description
2-(4-Methoxyphenyl)benzaldehyde is a compound that is structurally related to several other benzaldehyde derivatives, which have been the subject of various studies due to their interesting chemical properties and potential applications. While the specific compound is not directly studied in the provided papers, insights can be drawn from closely related compounds.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including nucleophilic substitution, reduction, and oxidation reactions. For instance, 2-((4-substituted phenyl) amino) benzaldehyde, a structurally related compound, was synthesized through a three-step process starting from 2-chloronicotinic acid and 4-substituted anilines, with a total yield of 59.49% . Similarly, 1,4-Bis-(α-cyano-4-methoxystyryl)benzenes were synthesized by the Knoevenagel reaction, indicating that condensation reactions may be a common synthetic route for such compounds .
Molecular Structure Analysis
The molecular structure and geometry of benzaldehyde derivatives are often confirmed using spectroscopic techniques such as NMR, IR, and UV-Vis, as well as X-ray crystallography. For example, the structure of 2-methoxy-benzaldehyde was studied using X-ray crystallography, revealing intra- and intermolecular C–H···O short contacts . The molecular structures are also optimized using computational methods like density functional theory (DFT) .
Chemical Reactions Analysis
Benzaldehyde derivatives participate in various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, which are influenced by solvent composition and pH . The formation of dimers through C–H···O interactions is another characteristic reaction, as observed in the case of 2-methoxy-benzaldehyde .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives are characterized using a combination of experimental and computational techniques. Spectroscopic studies provide insights into the vibrational modes and electronic transitions within the molecules . The electronic properties, such as HOMO and LUMO energies, electronegativity, and hardness, are calculated using DFT methods . Additionally, the photoluminescent properties of related compounds have been explored, revealing potential applications in materials science .
Applications De Recherche Scientifique
1. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole
- Summary of the Application : This compound was synthesized and studied using ab initio (HF) and density functional theory methods (BLYP, B3LYP, B3PW91 and mPW1PW91) implementing the standard 6–311G (d,p) basis set .
- Methods of Application or Experimental Procedures : 2-aminothiophenol and 4-methoxybenzaldehyde were cyclized under microwave irradiation and solvent-free conditions to synthesize 2-(4-methoxyphenyl)benzo[d]thiazole . The optimum conditions employed are that a molar ratio of aldehyde and o-aminothiophenol is 1:2 and irradiation time and power levels of microwave set-up are 6 min and 300 W .
- Results or Outcomes : The molecular structure and vibrational frequencies of the title compound in the ground state have been investigated . It has been found that the 2-(4-methoxyphenyl)benzo[d]thiazole was obtained in good yield .
2. Therapeutic Importance of Synthetic Thiophene
- Summary of the Application : Thiophene and its substituted derivatives, including 2-(4-methoxyphenyl)benzo[d]thiazole, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this compound are not detailed in the source .
- Results or Outcomes : The compound has been proven to be effective drugs in present respective disease scenario. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
3. Synthesis of 2-((4-Methoxyphenyl)ethynyl)benzaldehyde
- Summary of the Application : This compound is used in the synthesis of 2-((4-Methoxyphenyl)ethynyl)benzaldehyde .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this compound are not detailed in the source .
- Results or Outcomes : The compound is synthesized and is available for purchase .
4. Synthesis of 2-((4-Methoxyphenyl)ethynyl)benzaldehyde
- Summary of the Application : This compound is used in the synthesis of 2-((4-Methoxyphenyl)ethynyl)benzaldehyde .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this compound are not detailed in the source .
- Results or Outcomes : The compound is synthesized and is available for purchase .
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFQIZQKPSRFAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362671 | |
| Record name | 2-(4-methoxyphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)benzaldehyde | |
CAS RN |
16064-04-3 | |
| Record name | 2-(4-methoxyphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16064-04-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



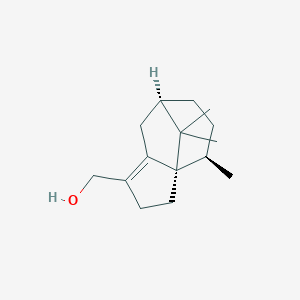
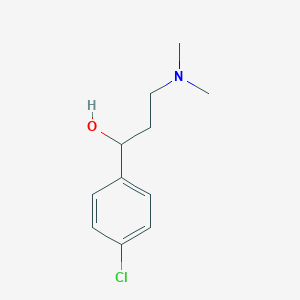
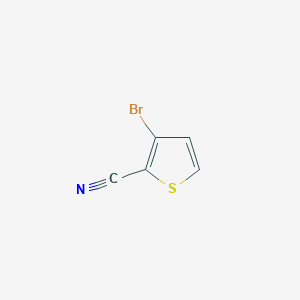
![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-chloro-N-(2-chloroethyl)-](/img/structure/B99439.png)
![[1]Pyrindin-4-ol, 1-methyloctahydro-](/img/structure/B99444.png)

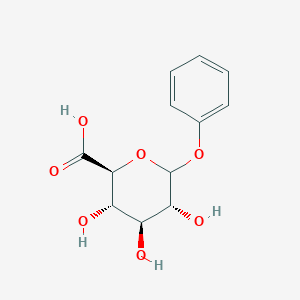
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]-](/img/structure/B99448.png)
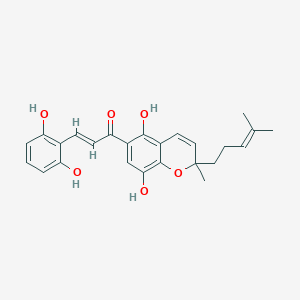
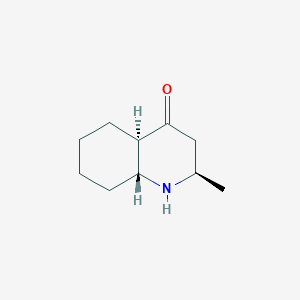
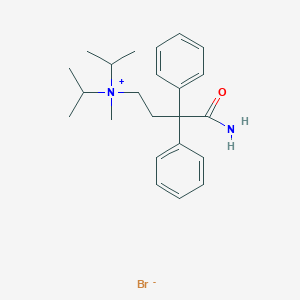
![Tricyclo[4.2.0.0(2,4)]octan-5-one](/img/structure/B99455.png)

